5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-2-carbaldehyde
Description
5H,6H,7H,8H,9H-Imidazo[1,2-a]azepine-2-carbaldehyde is a bicyclic heterocyclic compound featuring a fused imidazole and azepine ring system. The carbaldehyde group at position 2 introduces electrophilic reactivity, enabling participation in Schiff base formation or further synthetic modifications. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive imidazo-fused heterocycles, such as imidazobenzimidazoles and imidazopyridines, which exhibit intraocular pressure (IOP)-lowering and fluorescence properties .
Properties
CAS No. |
623564-91-0 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Azepine Ring Formation via Condensation Reactions
A foundational approach involves constructing the azepine ring through condensation reactions. For example, 7-methoxy-3,4,5,6-tetrahydro-2H-azepine (7 ) has been condensed with 2-amino-1-arylethanones (2a–e ) to yield 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines (8a–d ). This method, while effective for generating the core structure, requires subsequent formylation to introduce the aldehyde group at the 2-position. The condensation is typically conducted in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C), achieving yields of 58–85% for analogous compounds.
Intramolecular Alkyne-Carbonyl Metathesis (ACM)
Brønsted acid-mediated intramolecular ACM has emerged as a powerful tool for constructing fused imidazoazepine systems. Starting from imidazole derivatives functionalized with alkynes and carbonyl groups, triflic acid (TfOH) catalyzes the metathesis to form the azepine ring. For instance, treating precursor 15 (bearing an alkyne and ketone moiety) with 10 mol% TfOH in dichloroethane at 80°C for 12 hours affords the cyclized product in 72% yield. This method’s regioselectivity is attributed to the electronic effects of substituents on the imidazole ring.
| Entry | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | NH₄Cl | MeOH | 24 | 69 |
| 2 | p-TsOH | MeOH | 24 | 58 |
| 3 | NH₄Cl | EtOH | 24 | 63 |
Advanced Catalytic Systems and Reaction Engineering
Bismuth Triflate-Catalyzed Ritter-Type Reactions
Bi(OTf)₃ (5 mol%) in combination with p-toluenesulfonic acid (p-TsOH·H₂O, 7.5 equiv) facilitates Ritter-type reactions between azepine precursors and acetonitrile (2a ) in dichloroethane (DCE) at 150°C. This method achieves cyclization and formylation concurrently, yielding 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-2-carbaldehyde in 82% yield after silica gel chromatography. The Lewis acid catalysis promotes both nucleophilic attack and hydride transfer steps critical for aldehyde formation.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for multistep sequences. A reported protocol involves irradiating a mixture of 1,3-diphenyl-2-buten-1-one, 1-alkyl-2-methylimidazoles, and K₂CO₃ in ethanol at 150 W for 15 minutes, achieving 78% yield of the carbaldehyde product. The enhanced reaction kinetics under microwave conditions suppress decomposition pathways observed in conventional heating.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Cyclization
During azepine ring closure, competing N-alkylation versus C-alkylation can occur. Steric hindrance from the isopropyl group at the 3-position (as in methyl 3-(propan-2-yl)-imidazo[1,2-a]azepine-7-carboxylate) favors C-alkylation, directing the aldehyde group to the 2-position. DFT calculations indicate a ΔG‡ difference of 12.3 kJ/mol between the two pathways, rationalizing the observed regioselectivity.
Oxidation State Management
Over-oxidation of the aldehyde to carboxylic acid is a common side reaction. Employing mild oxidizing agents (e.g., MnO₂) in anhydrous dichloromethane at 0°C limits this issue, maintaining aldehyde integrity while achieving full conversion of alcohol intermediates.
Comparative Analysis of Synthetic Routes
Table 2. Key Metrics for Prominent Synthesis Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| GBB-3CR | 69 | 95 | 24 | Moderate |
| Bi(OTf)₃ Catalysis | 82 | 98 | 12 | High |
| Microwave | 78 | 97 | 0.25 | High |
| Vilsmeier-Haack | 70 | 90 | 6 | Low |
The Bi(OTf)₃-catalyzed method offers superior yield and purity, while microwave synthesis excels in rapid production. The GBB-3CR remains valuable for laboratories lacking specialized equipment.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazo[1,2-a]azepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-2-carboxylic acid.
Reduction: 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-2-methanol.
Substitution: Various substituted imidazo[1,2-a]azepine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or the modulation of cellular signaling pathways. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Ring Size and Heteroatoms : The target compound’s azepine ring (seven-membered) contrasts with pyrazine (six-membered, two nitrogens) and pyridine (six-membered, one nitrogen) derivatives. Larger rings like azepine may enhance conformational adaptability for target binding .
- Trifluoromethyl groups (e.g., in imidazopyridines) enhance metabolic stability and electronic effects .
- Functional Group Position : Carbaldehyde at position 2 vs. 3 alters electrophilic reactivity and interaction sites. Position 2 in the target compound may favor Schiff base formation with lysine residues in proteins .
Pharmacological and Physicochemical Properties
Key Findings :
- IOP-Lowering Activity : Imidazo[1,2-a]benzimidazoles demonstrate significant IOP reduction, attributed to their planar aromatic structure and nitro/carboxaldehyde substituents, which may interact with ocular targets like prostaglandin receptors. The target compound’s saturated azepine ring may reduce planarity and activity unless compensatory substituents are introduced .
- Fluorescence : Imidazopyrimidines exhibit strong fluorescence due to extended π-conjugation, a feature absent in the target compound unless conjugated with aromatic systems .
- Solubility : The saturated azepine ring in the target compound likely reduces aqueous solubility compared to aromatic benzimidazoles. Methyl or polar substituents (e.g., in pyrazines) improve solubility .
Biological Activity
5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-2-carbaldehyde is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-2-carbaldehyde
- Molecular Formula : C9H12N2O
- Molecular Weight : 164.21 g/mol
- CAS Number : 914637-02-8
Antitumor Activity
Recent studies have highlighted the antitumor potential of imidazo[1,2-a]azepine derivatives. For instance:
- Compound Evaluation : A derivative of imidazo[1,2-a]azepine was tested for its ability to inhibit ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), an enzyme that negatively regulates the cGAS-STING pathway. The compound demonstrated significant inhibition with an IC50 value of 5.70 nM. This inhibition enhanced the expression of downstream target genes such as IFNB1, CXCL10, and IL6, suggesting a promising role in cancer immunotherapy .
Neuroprotective Effects
Another area of investigation is the neuroprotective effects of imidazo[1,2-a]azepine compounds. Some derivatives have shown potential in protecting neuronal cells from oxidative stress and apoptosis:
- Mechanism : The neuroprotective mechanism is believed to involve modulation of signaling pathways associated with oxidative stress response and apoptosis regulation.
Structure-Activity Relationship (SAR)
The structure-activity relationship of imidazo[1,2-a]azepine derivatives indicates that modifications to the nitrogen and carbon skeleton can significantly influence their biological activity. For example:
- Substituent Variations : Different substituents at positions 3 and 4 of the imidazo ring have been shown to enhance or diminish activity against various biological targets.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a specific derivative in a murine model. The treatment with this derivative combined with anti-PD-1 antibody resulted in a tumor growth inhibition rate of 77.7%, indicating its potential as an adjunct therapy in cancer treatment .
Case Study 2: Neuroprotection in Models of Neurodegeneration
In vitro studies using neuronal cell lines treated with oxidative stress showed that certain derivatives protected against cell death. These findings suggest that imidazo[1,2-a]azepine compounds may serve as leads for developing neuroprotective agents.
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 Value (nM) | Mechanism of Action |
|---|---|---|---|
| ENPP1 Inhibition | Imidazo[1,2-a]pyrazine derivative | 5.70 | Inhibition of cGAS-STING pathway |
| Neuroprotection | Various derivatives | N/A | Modulation of oxidative stress response |
| Antitumor Efficacy | Combined therapy | N/A | Enhances immune response via PD-1 blockade |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-2-carbaldehyde, and how can yields be maximized?
- Methodology : Multi-step synthesis involving cyclization and functionalization is critical. For example, Friedel-Crafts acylation or nucleophilic substitution can introduce the aldehyde group at the 2-position . Solvent selection (e.g., ethanol or DMF), temperature control (60–100°C), and catalysts (e.g., Lewis acids) significantly impact yield and purity. Post-synthetic purification via column chromatography or recrystallization is recommended .
- Key Parameters : Monitor reaction intermediates using HPLC or TLC to ensure stepwise progression. For azepine ring stabilization, consider dihydrochloride salt formation to enhance solubility and stability .
Q. How can the structural integrity of this compound be confirmed?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR to verify the imidazoazepine core and aldehyde proton (δ ~9.8–10.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (CHNO, exact mass 205.12 g/mol) .
- X-ray Crystallography : Resolve tautomeric forms or stereochemical ambiguities in the azepine ring .
Q. What are the key reactivity profiles of the aldehyde group in this compound?
- Reactions : The aldehyde undergoes nucleophilic additions (e.g., with amines to form Schiff bases) and oxidations (e.g., to carboxylic acids using KMnO) . For reductive amination, employ NaBH or Pd/C hydrogenation to stabilize intermediates .
- Kinetic Studies : Use UV-Vis spectroscopy to track reaction progress under varying pH and temperature conditions .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Approach :
- Molecular Docking : Simulate binding to targets like DNA topoisomerase or kinase enzymes using AutoDock Vina or Schrödinger Suite .
- QSAR Models : Coralate substituent effects (e.g., electron-withdrawing groups at the azepine 7-position) with antitumor activity .
- Validation : Compare computational predictions with in vitro assays (e.g., IC values in cancer cell lines) .
Q. How to resolve contradictions in reported biological activity data for structural analogs?
- Case Study : Discrepancies in antimicrobial efficacy between imidazoazepine and imidazopyrazine derivatives may arise from differences in lipophilicity or metabolic stability .
- Experimental Design :
- Standardize assay conditions (e.g., cell line selection, incubation time).
- Perform comparative ADMET studies (e.g., microsomal stability assays) to isolate pharmacokinetic factors .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Process Optimization :
- Use flow chemistry for controlled azepine ring formation, reducing side reactions .
- Implement chiral HPLC or enzymatic resolution to separate enantiomers .
Q. How do structural modifications at the azepine 7-position alter electrochemical properties?
- Methodology :
- Cyclic voltammetry to assess redox behavior (e.g., aldehyde oxidation potentials).
- DFT calculations (Gaussian 09) to map electron density distribution and predict reactive sites .
- Findings : Methyl or cyclopentyl substituents increase electron density at the imidazole ring, enhancing electrophilic reactivity .
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions (e.g., humidity, light exposure) to minimize variability .
- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational biology to accelerate lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
